Cas no 1214367-58-4 (2,3'-Difluoro-3-nitrobiphenyl)
2,3'-Difluoro-3-nitrobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 2,3'-Difluoro-3-nitrobiphenyl
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- Inchi: 1S/C12H7F2NO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(12(10)14)15(16)17/h1-7H
- InChI Key: GETWCGFKZUVGKU-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C1C=CC=C(C=1)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 282
- XLogP3: 3.6
- Topological Polar Surface Area: 45.8
2,3'-Difluoro-3-nitrobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011001822-250mg |
2,3'-Difluoro-3-nitrobiphenyl |
1214367-58-4 | 97% | 250mg |
$499.20 | 2023-09-04 | |
| Alichem | A011001822-500mg |
2,3'-Difluoro-3-nitrobiphenyl |
1214367-58-4 | 97% | 500mg |
$823.15 | 2023-09-04 | |
| Alichem | A011001822-1g |
2,3'-Difluoro-3-nitrobiphenyl |
1214367-58-4 | 97% | 1g |
$1564.50 | 2023-09-04 |
2,3'-Difluoro-3-nitrobiphenyl Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2,3'-Difluoro-3-nitrobiphenyl
Introduction to 2,3'-Difluoro-3-nitrobiphenyl (CAS No: 1214367-58-4)
2,3'-Difluoro-3-nitrobiphenyl, identified by the Chemical Abstracts Service Number (CAS No) 1214367-58-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features both fluoro and nitro substituents, which contribute to its unique chemical properties and potential applications. The molecular structure of this compound, characterized by its aromatic system and functional groups, makes it a valuable candidate for further exploration in synthetic chemistry and drug development.
The significance of 2,3'-Difluoro-3-nitrobiphenyl lies in its structural versatility, which allows for modifications that can enhance its biological activity. The presence of fluorine atoms introduces electron-withdrawing effects, influencing the reactivity and stability of the molecule. Meanwhile, the nitro group provides a site for further functionalization, enabling the synthesis of more complex derivatives. These features make it an attractive scaffold for medicinal chemists seeking to develop novel compounds with improved pharmacokinetic profiles.
In recent years, there has been growing interest in the use of biphenyl derivatives in medicinal chemistry due to their demonstrated efficacy in various therapeutic areas. Studies have shown that biphenyl-based compounds can exhibit inhibitory activity against a range of enzymes and receptors involved in disease pathways. Specifically, 2,3'-Difluoro-3-nitrobiphenyl has been investigated for its potential as an intermediate in the synthesis of drugs targeting neurological disorders, infectious diseases, and cancer.
One of the most compelling aspects of 2,3'-Difluoro-3-nitrobiphenyl is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The fluoro and nitro substituents in 2,3'-Difluoro-3-nitrobiphenyl contribute to its ability to interact with kinase active sites, making it a promising candidate for further optimization.
Furthermore, the compound has shown promise in preliminary studies as a component in antiviral therapies. The fluoro group enhances the metabolic stability of the molecule, while the nitro group can be used to introduce additional pharmacophores that improve binding affinity to viral targets. This dual functionality makes 2,3'-Difluoro-3-nitrobiphenyl a versatile building block for antiviral drug discovery.
The agrochemical sector has also recognized the potential of biphenyl derivatives like 2,3'-Difluoro-3-nitrobiphenyl. Its structural properties make it suitable for developing novel pesticides and herbicides that are both effective and environmentally sustainable. The fluorine substituent contributes to the compound's resistance to degradation, ensuring prolonged activity in agricultural settings. Additionally, research indicates that modifications to this scaffold can lead to compounds with reduced toxicity to non-target organisms.
From a synthetic chemistry perspective, 2,3'-Difluoro-3-nitrobiphenyl serves as an excellent starting material for exploring new reaction pathways and methodologies. The combination of fluoro and nitro groups provides multiple opportunities for functionalization through techniques such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions enable chemists to generate a diverse library of derivatives with tailored properties for specific applications.
The latest advancements in computational chemistry have further enhanced the study of 2,3'-Difluoro-3-nitrobiphenyl. Molecular modeling techniques allow researchers to predict the behavior of this compound in different environments and identify potential binding interactions with biological targets. These predictions are invaluable for guiding experimental design and optimizing drug candidates before they enter clinical trials.
In conclusion, 2,3'-Difluoro-3-nitrobiphenyl (CAS No: 1214367-58-4) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an ideal candidate for developing new pharmaceuticals, agrochemicals, and materials with enhanced functionality. As research continues to uncover new applications for this compound,its importance is likely to grow even further.
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